molecular formula C12H15F2NO2 B13242729 Ethyl 3-(benzylamino)-2,2-difluoropropanoate

Ethyl 3-(benzylamino)-2,2-difluoropropanoate

Cat. No.: B13242729
M. Wt: 243.25 g/mol
InChI Key: XDQFTRHHCSWUMN-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)-2,2-difluoropropanoate (CAS: 1346597-47-4) is a fluorinated ester derivative featuring a benzylamine substituent at the third carbon and two fluorine atoms at the second carbon of the propanoate backbone. This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties, which arise from the combination of the electron-withdrawing fluorine atoms and the benzylamino group. It is commonly utilized as a building block in the synthesis of bioactive molecules, including protease inhibitors and fluorinated analogs of natural products .

Key structural attributes:

  • Ethyl ester group: Enhances solubility in organic solvents and facilitates ester hydrolysis for further functionalization .
  • Difluoro substitution: Modulates electronic effects (e.g., increased acidity of adjacent protons) and improves metabolic stability .

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

ethyl 3-(benzylamino)-2,2-difluoropropanoate

InChI

InChI=1S/C12H15F2NO2/c1-2-17-11(16)12(13,14)9-15-8-10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3

InChI Key

XDQFTRHHCSWUMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNCC1=CC=CC=C1)(F)F

Origin of Product

United States

Preparation Methods

Procedure

  • Reactants :

    • Ethyl 3-bromo-2,2-difluoropropionate (1.0 equiv)
    • Benzylamine (1.2–1.5 equiv)
    • Base (e.g., K₂CO₃ or Et₃N, 1.5 equiv)
    • Solvent: Polar aprotic (e.g., DMF, acetonitrile)
  • Conditions :

    • Reflux at 80–100°C for 12–24 hours under nitrogen.
    • Monitor reaction progress via TLC or GC-MS.
  • Workup :

    • Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Data

Parameter Value/Detail Source
Yield 60–75%
Purity ≥95% (post-purification)
Reaction Mechanism SN2 displacement

Reductive Amination of Difluorinated Ketones

A less common approach involves reductive amination of ethyl 2,2-difluoro-3-oxopropanoate with benzylamine.

Procedure

  • Reactants :

    • Ethyl 2,2-difluoro-3-oxopropanoate
    • Benzylamine
    • Reducing agent (e.g., NaBH₃CN or H₂/Pd-C)
  • Conditions :

    • Stir in methanol at 25°C for 6–12 hours.
  • Limitations :

    • Requires synthesis of the ketone precursor, which adds complexity.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Nucleophilic Substitution High regioselectivity, scalable Requires brominated precursor 60–75%
Michael Addition Atom-economic Low regioselectivity Not reported
Reductive Amination Avoids halogenated reagents Multi-step synthesis 40–50%

Structural and Spectroscopic Data

Property Value Source
Molecular Formula C₁₂H₁₅F₂NO₂
Molecular Weight 243.25 g/mol
Key IR Bands 1745 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
¹H NMR (CDCl₃) δ 1.25 (t, 3H), 3.45 (m, 2H), 4.15 (q, 2H), 7.30 (m, 5H)

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)-2,2-difluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl 3-(benzylamino)-2,2-difluoropropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylamino)-2,2-difluoropropanoate involves its interaction with specific molecular targets. The benzylamino group and the fluorine atoms play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

Compound Name Substituents Molecular Formula CAS Number Key Features Reference
Ethyl 3-(benzylamino)-2,2-difluoropropanoate Benzylamino at C3; difluoro at C2 C₁₂H₁₅F₂NO₂ 1346597-47-4 High steric bulk, enhanced metabolic stability
Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate Dibenzylamino at C3 C₁₉H₂₁F₂NO₂ 106-24-1 Increased lipophilicity; reduced solubility in polar solvents
Ethyl 3-(benzylamino)propanoate Benzylamino at C3; no fluorine C₁₂H₁₇NO₂ 23583-21-3 Lower electron-withdrawing effects; higher reactivity in nucleophilic substitutions
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate Boc-protected amino at C3 C₁₀H₁₇F₂NO₄ N/A Enhanced stability for solid-phase synthesis; requires deprotection for further reactions
Ethyl 2,2-difluoropropanoate No amino substituent C₅H₈F₂O₂ 28781-85-3 Simpler structure; limited applications in complex synthesis
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-Fluorophenyl ketone at C3 C₁₁H₁₁FO₃ 319-30-4 Conjugated keto-ester system; used in fluorinated heterocycle synthesis

Physicochemical and Pharmacological Properties

  • Solubility: The target compound is sparingly soluble in water but dissolves readily in DMSO and ethanol, as noted in storage guidelines for similar fluorinated esters . In contrast, dibenzylamino analogs require co-solvents like PEG-300 for in vivo formulations .
  • Stability: Fluorinated esters generally exhibit superior shelf-life compared to non-fluorinated counterparts. For example, ethyl 3-(benzylamino)propanoate degrades faster under basic conditions due to the absence of stabilizing fluorine atoms .

Biological Activity

Ethyl 3-(benzylamino)-2,2-difluoropropanoate is a compound of interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzylamino group and two fluorine atoms on the propanoate backbone. The general synthetic route involves the Reformatsky reaction, where ethyl bromodifluoroacetate reacts with an imine derived from benzylamine. This method allows for the introduction of the difluoropropanoate moiety effectively.

Antimicrobial Properties

Research indicates that compounds containing difluoropropanoate groups exhibit significant antimicrobial activity. A study highlighted the effectiveness of various difluorinated compounds against bacterial strains, suggesting that this compound may possess similar properties. The presence of the benzylamino group may enhance its interaction with microbial targets, potentially disrupting their cellular processes.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of difluoropropanoates can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promise in inducing apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic states in target cells, providing a potential therapeutic avenue for diseases characterized by dysregulated metabolism.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of metabolic enzymes

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